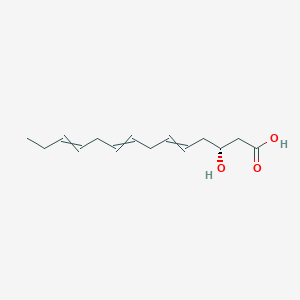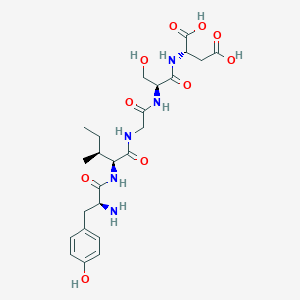![molecular formula C15H12N2O4S B12560720 (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea core flanked by two 2,4-dihydroxyphenyl groups, making it an interesting subject for research in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea typically involves the condensation reaction between thiourea and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl groups.
科学研究应用
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism of action of (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea involves its interaction with various molecular targets. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the thiourea core can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways, such as oxidative stress response and enzyme inhibition.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and exhibit similar chemical reactivity.
Imidazole Derivatives: Known for their biological activity and structural similarity to thiourea compounds.
Quinazolinones: These compounds share some pharmacological properties with (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea.
Uniqueness
This compound is unique due to its specific combination of phenolic and thiourea functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and application.
属性
分子式 |
C15H12N2O4S |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea |
InChI |
InChI=1S/C15H12N2O4S/c18-11-3-1-9(13(20)5-11)7-16-15(22)17-8-10-2-4-12(19)6-14(10)21/h1-8,18-21H/b16-7+,17-8+ |
InChI 键 |
MVLZORBEWYFNSB-GDWCLCACSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)O)/C=N/C(=S)/N=C/C2=C(C=C(C=C2)O)O |
规范 SMILES |
C1=CC(=C(C=C1O)O)C=NC(=S)N=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



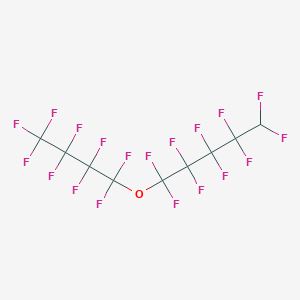
![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)

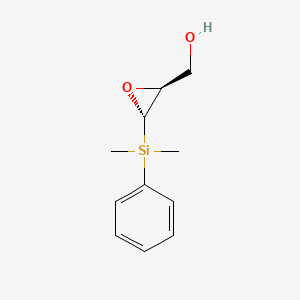
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
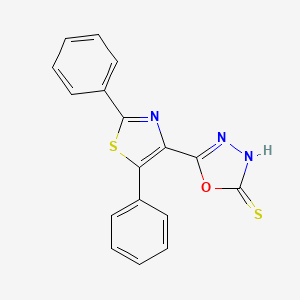

![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
